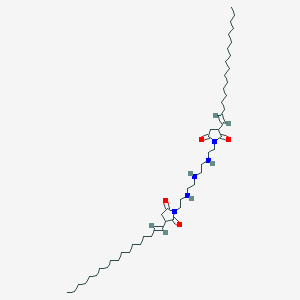
1,1'-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinedione core with octadecenyl side chains, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinedione core, followed by the introduction of the octadecenyl side chains. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-[1,2-Ethanediylbis(imino-2,1-ethanediyl)]dihexadecanamide
- 1,1’-[Iminobis(2,1-ethanediylimino-2,1-ethanediyl)]di(2,4-imidazolidinedione)
Uniqueness
1,1’-(Iminobis(2,1-ethanediylimino-2,1-ethanediyl))bis(3-(octadecenyl)-2,5-pyrrolidinedione) stands out due to its unique octadecenyl side chains, which impart distinct physical and chemical properties. These side chains enhance the compound’s solubility and interaction with lipid membranes, making it particularly useful in biological and medical research.
Properties
CAS No. |
64051-50-9 |
|---|---|
Molecular Formula |
C52H95N5O4 |
Molecular Weight |
854.3 g/mol |
IUPAC Name |
3-[(E)-octadec-1-enyl]-1-[2-[2-[2-[2-[3-[(E)-octadec-1-enyl]-2,5-dioxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C52H95N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47-45-49(58)56(51(47)60)43-41-54-39-37-53-38-40-55-42-44-57-50(59)46-48(52(57)61)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-36,47-48,53-55H,3-32,37-46H2,1-2H3/b35-33+,36-34+ |
InChI Key |
AZUQMKNTKCEUKF-LBYUQGKWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/C1C(=O)N(C(=O)C1)CCNCCNCCNCCN2C(=O)C(CC2=O)/C=C/CCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)C=CCCCCCCCCCCCCCCCC |
physical_description |
Water or Solvent Wet Solid; Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















